molecular formula C15H14N6O5 B5999352 N-[2-methyl-5-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]-4-nitrobenzamide

N-[2-methyl-5-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]-4-nitrobenzamide

Cat. No.: B5999352
M. Wt: 358.31 g/mol
InChI Key: NHUGOIIKUCBUMP-UHFFFAOYSA-N
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Description

N-[2-methyl-5-[[(E)-N’-nitrocarbamimidoyl]amino]phenyl]-4-nitrobenzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core substituted with nitro and nitrocarbamimidoyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-[[(E)-N’-nitrocarbamimidoyl]amino]phenyl]-4-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-[[(E)-N’-nitrocarbamimidoyl]amino]phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-methyl-5-[[(E)-N’-nitrocarbamimidoyl]amino]phenyl]-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-[[(E)-N’-nitrocarbamimidoyl]amino]phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitrocarbamimidoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-[2-methyl-5-[[(E)-N’-nitrocarbamimidoyl]amino]phenyl]-4-nitrobenzamide: shares similarities with other nitrobenzamide derivatives, such as:

Uniqueness

The unique combination of nitro and nitrocarbamimidoyl groups in N-[2-methyl-5-[[(E)-N’-nitrocarbamimidoyl]amino]phenyl]-4-nitrobenzamide provides distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

N-[2-methyl-5-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O5/c1-9-2-5-11(17-15(16)19-21(25)26)8-13(9)18-14(22)10-3-6-12(7-4-10)20(23)24/h2-8H,1H3,(H,18,22)(H3,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUGOIIKUCBUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=N[N+](=O)[O-])N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C(=N/[N+](=O)[O-])/N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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